3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride

Description

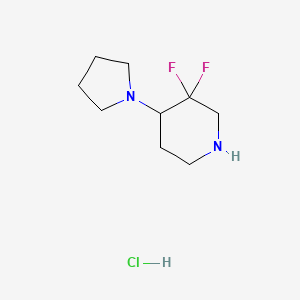

Chemical Structure: The compound features a piperidine core substituted with two fluorine atoms at the 3,3-positions and a pyrrolidin-1-yl group at the 4-position, forming a hydrochloride salt.

Molecular Formula: C₉H₁₆F₂N₂·HCl

Molecular Weight: 236.7 g/mol (calculated).

Key Features:

Properties

IUPAC Name |

3,3-difluoro-4-pyrrolidin-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2.ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;/h8,12H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLGHDFGFHTKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101206-98-6 | |

| Record name | Piperidine, 3,3-difluoro-4-(1-pyrrolidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Radical Fluorination and Cyclization

A method adapted from fluorinated pyrrolidine syntheses employs radical chemistry:

-

Radical addition : 2,2-Dichlorotrifluoro-1-iodoethane reacts with ethylene to form a fluorinated iodide intermediate.

-

Amine formation : The iodide is converted to a primary amine via nucleophilic substitution with ammonia.

-

Cyclization : Heating with sodium hydrosulfide generates 3,3-difluoropyrrolidine-2-thione, which is subsequently reduced to the piperidine core.

Key reaction conditions :

-

Temperature: 80–100°C for cyclization

-

Solvent: Ethanol/water mixtures

-

Yield: ~54% over three steps

Alternative Pathways and Comparative Analysis

Reductive Amination

A one-pot approach condenses 3,3-difluoropiperidin-4-one with pyrrolidine using sodium triacetoxyborohydride (STAB):

| Parameter | Value |

|---|---|

| Solvent | Dichloroethane |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 61% |

This method avoids pre-functionalization but requires strict pH control (pH 5–6) to minimize side reactions.

Grignard Addition-Fluorination

A less common route involves:

-

Grignard addition : Methylmagnesium bromide reacts with 4-cyano-piperidine.

-

Fluorination : SF₄ gas introduces fluorine atoms at the 3-position.

-

Pyrrolidine coupling : Ullmann coupling with pyrrolidine under copper catalysis.

Challenges :

-

Low regioselectivity during fluorination (≤40%)

-

High catalyst loading (20 mol% CuI)

Purification and Characterization

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted pyrrolidine.

Crystallization : The hydrochloride salt is recrystallized from ethanol/ether mixtures, achieving >97% purity.

Analytical Data :

-

Melting Point : 134–136°C

-

¹H NMR (400 MHz, DMSO-d6): δ 3.68–3.44 (m, 4H, piperidine), 2.95 (s, 1H, NH), 1.75–1.50 (m, 8H, pyrrolidine)

Industrial-Scale Optimization

Process Intensification :

-

Continuous flow reactors reduce reaction times from 24 hours to 2 hours for substitution steps.

-

Cost Analysis :

Environmental Considerations :

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Medicinal Chemistry

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride is being explored for its therapeutic potential, particularly as a precursor in drug development. It has been identified as a promising candidate for treating various conditions due to its unique structural features that enhance biological activity:

- Dipeptidyl Peptidase IV Inhibition : A study highlighted the compound's role in inhibiting dipeptidyl peptidase IV, which is crucial for managing type 2 diabetes. The compound exhibited high potency with an IC50 value of 13 nM, indicating strong inhibitory effects .

- Melanocortin Receptor Agonism : Research suggests that derivatives of this compound may act as agonists at melanocortin receptor 4, potentially aiding in the treatment of obesity and sexual dysfunctions .

Biological Research

The compound's interactions with biological systems are under investigation, with studies focusing on its binding affinity to various receptors:

- Receptor Binding Studies : The compound has been evaluated for its affinity towards receptors involved in neurological processes. For instance, modifications to piperidine structures have shown enhanced binding properties that could lead to new therapeutic approaches for neurological disorders .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of new materials and chemical processes. Its unique fluorinated structure makes it a valuable building block in organic synthesis .

Case Studies

Several studies provide insights into the applications of this compound:

- Type 2 Diabetes Treatment : The compound was evaluated alongside other proline amides for their ability to inhibit dipeptidyl peptidase IV. The findings indicated that modifications could lead to more effective treatments for diabetes management .

- Neurological Disorders : Research exploring bridged piperidine analogues demonstrated improved receptor affinity and potential therapeutic effects in models of lung inflammation and asthma . This suggests a broader application scope for the compound in treating various inflammatory conditions.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

Functional Insights :

Pyrrolidinyl-Substituted Piperidines

Functional Insights :

Substituent-Modified Analogs

Functional Insights :

Pharmacological Relevance :

- Piperidine derivatives are prevalent in CNS drug candidates (e.g., notes rotarod and toxicity studies for phenylcyclohexyl-piperidines).

Biological Activity

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

Molecular Formula: C₉H₁₈Cl₂F₂N₂

Molecular Weight: 411.1993 g/mol

CAS Number: 2101206-98-6

The compound features two fluorine atoms, which enhance its stability and influence its interaction with biological targets. The presence of a pyrrolidine moiety contributes to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways depend on the context of use, but studies suggest it may influence signaling pathways related to cancer cell proliferation and invasion.

Binding Affinity and Cellular Activity

Recent studies have evaluated the binding affinity of similar compounds and their biological activities. For instance, a study on pyrrolidinone and piperidinone compounds demonstrated varying inhibition constants () ranging from 6 to 63 μM against cancer cell lines. Notably, certain derivatives exhibited significant inhibition of cell proliferation while others did not show cytotoxicity even at high concentrations .

In Vitro Studies

In vitro experiments have shown that compounds similar to this compound can affect cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). For example:

- Compound 1f significantly impaired MDA-MB-231 cell invasion, adhesion, and migration.

- Compound 4b inhibited only invasion without affecting proliferation .

These findings suggest that while some compounds exhibit potent anti-cancer properties, others may have limited effects depending on their structural characteristics.

Applications in Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

- Drug Development: Its unique structure makes it a valuable precursor for synthesizing new pharmaceuticals.

- Cancer Research: The compound's ability to modulate cellular pathways suggests it could be developed as an anti-cancer agent.

- Biological Pathway Studies: It serves as a tool for studying various biological pathways due to its distinct interactions with biomolecules.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains two fluorine atoms | Potential anti-cancer activity |

| 4-(1-Pyrrolidinyl)piperidine | Lacks fluorination | Limited biological activity |

| 3,3-Dimethyl-4-(pyrrolidin-1-yl)piperidine hydrochloride | Different alkyl substitution | Varies in activity based on structure |

The presence of fluorine in this compound differentiates it from similar compounds, potentially enhancing its reactivity and biological interactions .

Q & A

Q. What are the standard synthetic routes for 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example:

- Step 1: Fluorination of a piperidine precursor using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .

- Step 2: Introduction of the pyrrolidine moiety via alkylation or reductive amination under inert conditions (e.g., nitrogen atmosphere) .

- Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .

- Purity Validation: HPLC (≥98% purity with single impurity ≤0.5%) and NMR (comparison of integration ratios for protons adjacent to fluorine atoms) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Identify proton environments (e.g., splitting patterns from fluorine coupling) and carbon backbone .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts) .

- Purity Assessment:

- HPLC-DAD/UV: Monitor retention times and peak symmetry under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis: Validate stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Computational Screening: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for fluorination or amination steps .

- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, reagent stoichiometry) in small-scale trials. For example, test dichloromethane vs. THF for solubility-driven yield improvements .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How should contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR data with X-ray structures to confirm conformational flexibility (e.g., chair vs. boat piperidine conformers) .

- Dynamic NMR: Heat samples to coalescence temperatures to observe averaged signals for flexible groups .

- Theoretical Calculations: Simulate NMR chemical shifts using software (e.g., Gaussian) to match experimental data .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Screen against target proteins (e.g., GPCRs or kinases) using AutoDock Vina to prioritize synthetic targets .

- QSAR Modeling: Corporate substituent effects (e.g., fluorine electronegativity) into predictive models for solubility or receptor affinity .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent binding modes .

Q. How can stability under physiological conditions be evaluated for drug development?

Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–9 buffers (37°C, 72 hours) and analyze degradation products via LC-MS .

- Thermal Stability: Use TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C indicates suitability for oral formulations) .

- Light Sensitivity: Conduct ICH-compliant photostability tests (1.2 million lux hours) to guide storage conditions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., FLIPR for ion channels) with IC₅₀ determination via sigmoidal dose-response curves .

- Cytotoxicity: MTT assay on HEK293 or HepG2 cells (48-hour exposure, 10–100 µM concentration range) .

- Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.